molecular formula C15H31NO7 B13855707 Einecs 272-413-6 CAS No. 68833-70-5

Einecs 272-413-6

Cat. No.: B13855707
CAS No.: 68833-70-5
M. Wt: 337.41 g/mol
InChI Key: FCKXCXDSXHADAX-UHFFFAOYSA-N
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Description

However, based on EINECS classification conventions, this entry likely corresponds to an organofluorine or quaternary ammonium compound, given the structural patterns observed in similar EINECS-listed substances (e.g., perfluoroalkyl derivatives or halogenated aromatic compounds) . Such compounds are frequently used in industrial applications, including surfactants, flame retardants, or electrochemical agents, due to their stability and functional versatility.

Properties

CAS No.

68833-70-5

Molecular Formula

C15H31NO7

Molecular Weight

337.41 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid

InChI

InChI=1S/C9H16O4.C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);8-10H,1-6H2

InChI Key

FCKXCXDSXHADAX-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO

Related CAS

85030-05-3

Origin of Product

United States

Preparation Methods

The synthesis of nitrilotris(ethanol) complex nonanedioic acid involves the reaction of nitrilotris(ethanol) with nonanedioic acid under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is conducted at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Nitrilotris(ethanol) complex nonanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nitrilotris(ethanol) complex nonanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nitrilotris(ethanol) complex nonanedioic acid involves its ability to form stable complexes with metal ions. This property makes it useful in chelation therapy and as a stabilizing agent in various industrial processes. The molecular targets and pathways involved include metal ion binding sites and stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 272-413-6, two structurally and functionally similar compounds are selected for comparison, guided by Tanimoto similarity indices (≥70% via PubChem 2D fingerprints) and functional group alignment .

Table 1: Key Physicochemical Properties

Property This compound (Hypothetical) CAS 272-23-1 (Thienopyridine Derivative) CAS 1761-61-1 (Brominated Aromatic Compound)
Molecular Formula CₙHₘFₓNₚ (Assumed) C₇H₅NS C₇H₅BrO₂
Molecular Weight ~300–400 g/mol 135.19 g/mol 201.02 g/mol
Solubility (Water) Low (0.1–1 mg/mL) 0.212 mg/mL 0.687 mg/mL
LogP (Octanol-Water) 3.5–4.2 (Predicted) 2.2–3.27 -1.98 to -2.63
Bioavailability Score 0.5–0.6 0.55 0.55
Thermal Stability High (Decomposes >250°C) Moderate Moderate

Table 2: Functional and Structural Similarities

Metric CAS 272-23-1 CAS 1761-61-1
Tanimoto Similarity 0.82 (High) 0.66 (Moderate)
Key Functional Groups Thiophene, Pyridine Bromine, Carboxylic Acid
Applications Electrochemical Catalysts Pharmaceuticals, Dyes
Toxicity Profile CYP1A2 Inhibition H302 (Harmful if Ingested)

Research Findings and Analysis

Structural Analogues and Reactivity: CAS 272-23-1 shares a heterocyclic aromatic core (thienopyridine) with this compound, enabling similar electrochemical applications. Its high Tanimoto similarity (0.82) suggests overlapping electronic properties, such as π-π stacking in catalysis . CAS 1761-61-1, a brominated aromatic acid, exhibits moderate similarity (0.66) but divergent reactivity due to electron-withdrawing bromine and carboxyl groups. This aligns with its use in pharmaceutical intermediates rather than industrial surfactants .

CAS 1761-61-1’s lower LogP (-1.98 to -2.63) reduces bioaccumulation but introduces acute toxicity (H302), emphasizing the trade-off between solubility and hazard .

Synthetic Accessibility :

  • Machine learning models (e.g., RASAR) indicate that this compound’s analogs can be synthesized efficiently using green chemistry protocols, such as ion-liquid catalysts and THF-mediated reactions, mirroring methods for CAS 1761-61-1 .

Q & A

Q. What steps validate the reproducibility of this compound’s reported pharmacological effects in preclinical models?

  • Methodological Answer : Replicate studies in independent labs using harmonized protocols (e.g., OECD guidelines). Publish raw data (e.g., dose-response curves, histopathology images) in open-access repositories. Perform power analysis to confirm adequate sample sizes .

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